4,4,5,5-Tetramethylimidazolidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H16N2 |
|---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
4,4,5,5-tetramethylimidazolidine |
InChI |
InChI=1S/C7H16N2/c1-6(2)7(3,4)9-5-8-6/h8-9H,5H2,1-4H3 |
InChI Key |
NUUWJUOOAWCJAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(NCN1)(C)C)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4,4,5,5 Tetramethylimidazolidine
Precursor Synthesis for Imidazolidine (B613845) Ring Formation
The foundational step in synthesizing the 4,4,5,5-tetramethylimidazolidine core is the preparation of its acyclic precursor, which provides the necessary nitrogen and carbon backbone for the cyclization reaction.
The primary precursor for the synthesis of the this compound ring is 2,3-Bis(hydroxyamino)-2,3-dimethylbutane, often abbreviated as BHA. This compound is a crucial reagent used in the preparation of various amino alcohol derivatives and other bioactive molecules.
The synthesis of BHA typically begins with the preparation of 2,3-dimethyl-2,3-dinitrobutane (B1209716) (DMNB). DMNB can be synthesized through methods such as the oxidative coupling of acetone (B3395972) oxime. researchgate.net Subsequently, the dinitro compound undergoes reduction to yield the target bis(hydroxyamino) derivative. A common method for this transformation is the reduction of 2,3-dimethyl-2,3-dinitrobutane using zinc powder, which selectively reduces the nitro groups to hydroxylamino groups, thereby furnishing 2,3-Bis(hydroxyamino)-2,3-dimethylbutane. whiterose.ac.uk The resulting BHA is often handled and stored as its more stable sulfate (B86663) salt. fishersci.comsigmaaldrich.com
Core Imidazolidine Ring Construction via Condensation Reactions
The construction of the five-membered imidazolidine ring is achieved through the cyclocondensation of the BHA precursor with a suitable carbonyl compound, typically an aldehyde. This reaction forms the heterocyclic core and introduces a substituent at the C2 position in a single, efficient step.
The reaction between 2,3-Bis(hydroxyamino)-2,3-dimethylbutane (BHA) and an aldehyde is a classical method for forming the 1,3-dihydroxy-4,4,5,5-tetramethylimidazolidine ring. In this reaction, the two hydroxylamino groups of BHA react with the carbonyl carbon of the aldehyde, leading to the elimination of a water molecule and the formation of the cyclic imidazolidine structure.
This approach is versatile, allowing for the use of a wide range of aldehydes. For instance, the reaction of BHA with various arylpropargyl aldehydes has been shown to produce 2-(1-hydroxy-4,4,5,5-tetramethylimidazolidin-2-ylidene)-1-arylethanones in high yields. researchgate.net Similarly, dialdehydes can be reacted with BHA to form bis-imidazolidine structures. semanticscholar.org This condensation reaction is a cornerstone for creating a library of C2-substituted imidazolidine derivatives.
The efficiency and yield of the cyclocondensation reaction are highly dependent on the chosen reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, and reaction time.
Solvents play a critical role in facilitating the reaction. Dichloromethane (B109758) (DCM) is a frequently used solvent for this transformation. semanticscholar.org The reaction of a dialdehyde (B1249045) with BHA, for example, has been carried out in a mixture of DCM and methanol (B129727). semanticscholar.org The duration of the reaction can vary significantly, from a few hours to several days, depending on the reactivity of the specific aldehyde used. semanticscholar.org For instance, one study reported a reaction time of three days to ensure the completion of the condensation. semanticscholar.org The optimization of these parameters is crucial for maximizing the yield and purity of the final this compound product.
Table 1: Selected Reaction Conditions for Aldehyde-Mediated Cyclocondensation with BHA This table is interactive. You can sort and filter the data.
| Aldehyde Type | Solvent System | Reaction Time | Temperature | Reference |
|---|---|---|---|---|
| Dialdehyde | Dichloromethane (DCM) / Methanol | 3 Days | Not Specified | semanticscholar.org |
| Arylpropargyl Aldehydes | Not Specified | Not Specified | Not Specified | researchgate.net |
| Benzaldehyde | Not Specified | Not Specified | Not Specified | whiterose.ac.uk |
Derivatization and Functionalization Strategies at the Imidazolidine Core
Once the this compound ring is formed, further chemical diversity can be achieved through various derivatization strategies. A primary point of functionalization is the C2 position, which is readily substituted during the initial cyclocondensation reaction by selecting the appropriate aldehyde.
The introduction of aromatic and heteroaromatic moieties at the C2 position of the imidazolidine ring is a common strategy to modify the compound's properties. This is directly achieved by employing a diverse range of aromatic or heteroaromatic aldehydes in the cyclocondensation reaction with BHA.
Research has demonstrated that this method is highly effective. For example, the reaction of BHA with various substituted arylpropargyl aldehydes proceeds in high yields, typically between 70% and 80%, to afford the corresponding 2-aryl-substituted imidazolidine derivatives. researchgate.net This robust reaction allows for the synthesis of a wide array of compounds bearing different electronic and steric properties on the aromatic ring, which is a key approach in the development of new chemical entities.
Table 2: Examples of C2-Aryl Substituted Imidazolidine Derivatives via Aldehyde Condensation This table is interactive. You can sort and filter the data.
| Aldehyde Reactant | Resulting C2-Substituent Group | Reported Yield | Reference |
|---|---|---|---|
| Arylpropargyl Aldehydes | 2-(1-hydroxy...)-1-arylethanone | 70-80% | researchgate.net |
| Benzaldehyde | Phenyl | Not Specified | whiterose.ac.uk |
Synthesis of N-Substituted Imidazolidine Derivatives
The synthesis of N-substituted imidazolidine derivatives allows for the introduction of a wide range of functional groups, which can be used to tune the electronic and steric properties of the final molecule. These derivatives are often prepared through standard alkylation or acylation reactions of the parent imidazolidine. For instance, the reaction of this compound with various electrophiles in the presence of a base yields the corresponding N-substituted products. The choice of solvent and reaction conditions is crucial for achieving high yields and selectivity.
Preparation of Imidazolidine-4-thione Analogues
Imidazolidine-4-thione analogues, which feature a thiocarbonyl group, are another important class of derivatives. These compounds can be synthesized through several routes, including the reaction of α-aminonitriles with ketones or aldehydes in the presence of a sulfur source like hydrogen sulfide (B99878). uni-muenchen.de For example, the reaction of 2-cyanopropan-2-aminium chloride with acetone, potassium hydroxide, and hydrogen sulfide yields 2,2,5,5-tetramethylimidazolidine-4-thione. uni-muenchen.de These thione derivatives serve as precursors for further functionalization and can be used in the synthesis of more complex heterocyclic systems. nih.gov
| Starting Materials | Reagents | Product | Reference |
| α-aminonitrile, Carbonyl compound | Hydrogen sulfide | Imidazolidine-4-thione | uni-muenchen.de |
| 2-Cyanopropan-2-aminium chloride, Acetone | Potassium hydroxide, Hydrogen sulfide | 2,2,5,5-Tetramethylimidazolidine-4-thione | uni-muenchen.de |
Oxidation Pathways to Stable Radical Species
The oxidation of this compound derivatives is a key step in the generation of stable nitroxide radicals. The specific radical species formed depends on the oxidizing agent and the reaction conditions.
Formation of this compound-1,3-diol Intermediates
The initial step in the synthesis of nitronyl nitroxide radicals often involves the formation of a this compound-1,3-diol intermediate. researchgate.net This is typically achieved by the condensation of a substituted aldehyde with 2,3-bis(hydroxylamino)-2,3-dimethylbutane. mdpi.com This reaction proceeds in a suitable solvent, such as methanol, and often requires refluxing to drive the reaction to completion. mdpi.com The resulting diol is a crucial precursor that can be isolated and characterized before proceeding to the oxidation step.
Selective Oxidation to Nitronyl Nitroxide (NN) Radicals
The selective oxidation of the this compound-1,3-diol intermediate leads to the formation of the corresponding nitronyl nitroxide (NN) radical. mdpi.com A common and effective oxidizing agent for this transformation is sodium periodate (B1199274) (NaIO₄). mdpi.comdoi.org The reaction is typically carried out in a biphasic system, such as dichloromethane and water, at room temperature. doi.org The nitronyl nitroxide radical is a stable paramagnetic species characterized by the delocalization of the unpaired electron over the N-O-C-N-O fragment.
| Precursor | Oxidizing Agent | Radical Product | Reference |
| This compound-1,3-diol | Sodium Periodate (NaIO₄) | Nitronyl Nitroxide (NN) | mdpi.comdoi.org |
| Substituted Imidazoline (B1206853) | Sodium Periodate (NaIO₄) | Nitronyl Nitroxide (NN) | doi.org |
Controlled Oxidation to Imino Nitroxide (IN) Radicals
Under specific conditions, nitronyl nitroxides can be converted to imino nitroxide (IN) radicals. nih.govrsc.org This transformation involves the loss of one of the oxygen atoms from the nitronyl nitroxide group. researchgate.net The conversion can be influenced by factors such as temperature, acidic media, or the presence of reducing agents. researchgate.net For example, the reaction of a nitronyl nitroxide with nitric oxide (NO) can yield the corresponding imino nitroxide. nih.gov This selective deoxygenation provides a route to a different class of stable radicals with distinct electronic and magnetic properties.
Mechanisms of Interconversion Between Nitroxide Species
The interconversion between nitronyl nitroxide and imino nitroxide radicals is a reversible process that can be influenced by various chemical stimuli. The reaction of nitronyl nitroxides with nitric oxide is a well-established method for generating imino nitroxides. nih.gov Conversely, the oxidation of an imino nitroxide can, in some cases, regenerate the nitronyl nitroxide, although this is less common. The equilibrium between these two radical species can be shifted by changes in the redox environment of the system. Understanding the mechanisms of this interconversion is crucial for designing molecular switches and sensors based on these radical species. nih.gov
Advanced Synthetic Approaches for Complex Architectures
The this compound framework serves as a robust scaffold in the development of intricate molecular structures with unique properties. Its derivatives, particularly the stable nitronyl nitroxide radicals, are instrumental in the design of advanced supramolecular and materials science applications. These applications range from the construction of mechanically interlocked molecules to the synthesis of multifunctional radical precursors for magnetic materials.
Incorporation into Mechanically Interlocked Molecules
Mechanically interlocked molecules (MIMs), such as catenanes and rotaxanes, are structures where two or more components are linked mechanically without a covalent bond. The incorporation of spin-labeled components, often derived from imidazolidine nitroxides, into these architectures allows for the study of their dynamic properties and the development of molecular switches and machines.
A notable example involves the synthesis of spin-labeled stonybrook.edurotaxanes. In this approach, a nitroxide radical derived from an imidazolidine precursor is functionalized to act as a "thread" component. For instance, an amino derivative of a spirocyclic nitroxide can be reacted with propargylamine, followed by reduction, to yield a radical with a terminal acetylene (B1199291) group. This functionalized radical is then threaded through a macrocycle, such as a cyclobis(paraquat-p-phenylene) (CBPQT) ring. The ends of the thread are then "capped" using a "click" reaction with a diazido derivative, effectively trapping the macrocycle and forming the stonybrook.edurotaxane. This method provides a pathway to mechanically interlocked structures bearing a stable radical, which can be studied by techniques like electron paramagnetic resonance (EPR) spectroscopy to probe the intramolecular dynamics.
The general synthetic strategy for such spin-labeled rotaxanes is outlined below:
| Step | Reactants | Key Transformation | Product |
| 1 | Amino-functionalized spirocyclic nitroxide, Propargylamine | Imine formation and reduction | Acetylene-terminated nitroxide thread |
| 2 | Acetylene-terminated nitroxide thread, Diazido capping agent, CBPQT macrocycle, Cu(I) catalyst | Threading and Cu(I)-catalyzed azide-alkyne cycloaddition ("click" reaction) | Spin-labeled stonybrook.edurotaxane |
Synthesis of Multifunctionalized Radical Precursors
The this compound core is a key building block for nitronyl nitroxide radicals, which are stable organic radicals. By introducing various functional groups onto the C2 position of the imidazolidine ring, multifunctional radical precursors can be synthesized. These precursors are designed to coordinate with metal ions, leading to the formation of molecular magnetic materials with interesting properties, such as single-molecule magnet (SMM) behavior.
The synthesis of these precursors typically starts with the condensation of 2,3-dimethyl-2,3-diaminobutane with a functionalized aldehyde, followed by oxidation to the nitronyl nitroxide. The choice of the aldehyde determines the functionality of the resulting radical. For example, aldehydes containing pyridyl, pyridinone, or triazole groups have been used to create radicals with additional nitrogen and oxygen donor sites. These donor sites can then coordinate to metal ions, such as lanthanides (Ln) and transition metals (M), to form extended heterospin networks.
An example is the synthesis of a multidentate nitronyl nitroxide paramagnetic ligand, 2-(5-(4-pyridinone)-3-pyridyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (NIT-3Py-5-Pyoe). This radical acts as a tridentate linker, binding two Ln(III) ions and one M(II) ion to form 2D heterospin networks. stonybrook.edu Similarly, a triazole-functionalized nitronyl nitroxide, 2-[3-(4-methyl-l,2,4-triazolyl)]-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (4-Me-3-NITtrz), has been used to synthesize multi-spin rare-earth complexes. rsc.org
The table below summarizes some examples of multifunctionalized nitronyl nitroxide radical precursors derived from this compound and their resulting complex architectures.
| Radical Precursor Name | Functional Group(s) | Resulting Complex Architecture | Magnetic Properties |
| NIT-3Py-5-Pyoe | Pyridinone, Pyridine (B92270) | 2D heterospin radical-3d–4f networks with Ln(III) and M(II) ions stonybrook.edu | Predominant ferromagnetic radical–Ln interactions stonybrook.edu |
| 4-Me-3-NITtrz | Triazole | Mononuclear and binuclear rare-earth complexes with Ln(III) ions rsc.org | Field-induced single-molecule magnet (SMM) behavior in the Tb(III) complex rsc.org |
| NIT-PhOEt | Ethoxyphenyl | 1D 2p–3d–4f hetero-tri-spin chains with Cu(II) and Dy(III) ions rsc.org | Exchange couplings between metal ions and crystal field effect for Dy rsc.org |
| HQNN | Hydroquinone | Hydrogen-bonded molecular assemblies | Control of magnetic properties through intra- and intermolecular hydrogen bonding |
| ImNN | Imidazole (B134444) | Dimerization through hydrogen bonding | Strong antiferromagnetic interaction |
These examples demonstrate the versatility of this compound as a platform for creating complex, functional molecular architectures with tailored magnetic and electronic properties.
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule. For derivatives of 4,4,5,5-tetramethylimidazolidine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is crucial for comprehensive structural assignment.
Proton NMR (¹H NMR) Applications in Derivative Characterization
Proton NMR (¹H NMR) is a fundamental technique for characterizing derivatives of this compound. The chemical shifts, splitting patterns, and integration of proton signals offer a wealth of information about the molecular structure.
In the synthesis of various derivatives, ¹H NMR is instrumental in confirming the successful transformation of functional groups. For instance, in the creation of a dialdehyde (B1249045) derivative, the appearance of new signals in the aromatic region (around 7.80 and 7.95 ppm) and a distinct signal for the aldehyde protons at approximately 10 ppm confirms the presence of the aldehyde moieties. rsc.org Similarly, the formation of a diboronic acid derivative is verified by the ¹H NMR signal of the hydroxyl groups at 7.82 ppm. rsc.org
The characterization of more complex structures, such as 2-(4-{4-[4-(1,3-Dihydroxy-4,4,5,5-tetramethyl-imidazolidine-2-yl)phenyl]-2,5-dimethoxyphenyl}phenyl)-4,4,5,5-tetramethyl-imidazolidine-1,3-diol, relies on the detailed analysis of its ¹H NMR spectrum. rsc.org Furthermore, in the case of fluorinated derivatives like 2-(5-Fluoro-1-methyl-1H-pyrazol-4-yl)-4,4,5,5-tetramethylimidazolidine-1,3-diol, specific signals corresponding to the methyl groups (1.05 ppm and 3.68 ppm), the H-2 proton (4.51 ppm), and the pyrazole (B372694) ring proton (7.31 ppm) are key identifiers. mdpi.com
The orientation of substituents on the imidazolidine (B613845) ring can also be determined using ¹H NMR, often in conjunction with Nuclear Overhauser Effect (NOESY) experiments. For example, the chemical shift of the H2 proton can indicate the orientation of a methyl group at the nitrogen position. researchgate.net
Table 1: Representative ¹H NMR Data for this compound Derivatives
| Compound/Fragment | Proton | Chemical Shift (δ, ppm) |
| Dialdehyde Derivative | Aldehyde (-CHO) | ~10.0 |
| Aromatic | 7.80, 7.95 | |
| Diboronic Acid Derivative | Hydroxyl (-B(OH)₂) | 7.82 |
| 2-(5-Fluoro-1-methyl-1H-pyrazol-4-yl)-4,4,5,5-tetramethylimidazolidine-1,3-diol | Methyl (C-CH₃) | 1.05 |
| Methyl (N-CH₃) | 3.68 | |
| H-2 | 4.51 | |
| Pyrazole H-3' | 7.31 |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy is a powerful technique that provides direct information about the carbon framework of a molecule. bhu.ac.in It is particularly valuable for confirming the carbon skeleton of this compound derivatives and identifying the chemical environment of each carbon atom. york.ac.uk
The chemical shifts in a ¹³C NMR spectrum reveal the types of carbon atoms present, such as aliphatic, aromatic, or carbonyl carbons. bhu.ac.inlibretexts.org For example, in the analysis of a dialdehyde derivative of this compound, the ¹³C NMR spectrum would show characteristic signals for the aldehyde carbons, in addition to the signals for the aromatic and imidazolidine ring carbons. rsc.org The ¹³C NMR spectrum of 2-(5-Fluoro-1-methyl-1H-pyrazol-4-yl)-4,4,5,5-tetramethylimidazolidine-1,3-diol, for instance, would provide distinct signals for the methyl carbons, the pyrazole ring carbons, and the carbons of the tetramethylimidazolidine core. mdpi.com
Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon skeleton. ox.ac.uk The analysis of ¹³C NMR spectra, often in conjunction with ¹H NMR data, allows for the unambiguous structural elucidation of novel this compound derivatives. nii.ac.jp
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Functional Groups in this compound Derivatives
| Carbon Type | Chemical Shift Range (δ, ppm) |
| Aliphatic (e.g., -CH₃) | 10-40 |
| C-O, C-X (X = halogen) | 50-70 |
| Alkene, Aromatic | 110-150 |
| Aldehyde (RCHO) | 190-200 |
| Ketone (RCOR') | 205-220 |
Fluorine-19 NMR (¹⁹F NMR) for Fluorinated Derivatives
For fluorinated derivatives of this compound, Fluorine-19 NMR (¹⁹F NMR) spectroscopy is an essential analytical tool. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive nucleus for NMR studies. wikipedia.org A key advantage of ¹⁹F NMR is its large chemical shift dispersion, which often leads to better-resolved spectra compared to ¹H NMR. wikipedia.org
¹⁹F NMR is used to directly observe the fluorine atoms in a molecule, providing information about their chemical environment. nih.gov This is particularly useful for confirming the incorporation of fluorine into the target molecule and for studying the effects of fluorine substitution on the electronic structure. nih.gov For example, in the characterization of 2-(5-Fluoro-1-methyl-1H-pyrazol-4-yl)-4,4,5,5-tetramethylimidazolidine-1,3-diol, the ¹⁹F NMR spectrum would show a characteristic signal for the fluorine atom attached to the pyrazole ring, confirming its presence and providing insight into its local environment. mdpi.com
The chemical shifts in ¹⁹F NMR can be sensitive to subtle changes in molecular structure and conformation. uq.edu.au This sensitivity allows for detailed studies of structure-property relationships in fluorinated this compound derivatives.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique specifically used for the detection and characterization of molecules with unpaired electrons, known as radical species. In the context of this compound, EPR is crucial for studying its nitroxide radical derivatives.
Detection and Characterization of Nitroxide Radicals
EPR spectroscopy is the primary method for detecting and characterizing nitroxide radicals derived from this compound. rsc.org These radicals, such as nitronyl nitroxides and imino nitroxides, exhibit characteristic EPR spectra that provide a definitive signature of their presence. rsc.orgresearchgate.netacs.org
The EPR spectrum of a nitronyl nitroxide monoradical typically displays a five-line hyperfine structure with an intensity ratio of 1:2:3:2:1. rsc.org This pattern arises from the interaction of the unpaired electron with two equivalent nitrogen atoms. In contrast, an imino nitroxide monoradical exhibits a more complex seven-line hyperfine structure with an intensity ratio of 1:1:2:1:2:1:1, resulting from the interaction with two non-equivalent nitrogen nuclei. rsc.org
For biradical species, such as a spiroconjugated nitronyl nitroxide biradical, the room-temperature solution EPR spectrum can show a nine-line pattern due to hyperfine coupling to four "equivalent" nitrogen atoms. caltech.eduacs.org Furthermore, frozen matrix EPR spectra of such biradicals can reveal a half-field transition, which is characteristic of a triplet state. caltech.eduacs.org
Analysis of Spin Density Distribution and Hyperfine Couplings
EPR spectroscopy allows for a detailed analysis of the spin density distribution within a radical molecule through the measurement of hyperfine coupling constants. rsc.org The hyperfine coupling constant (aN) quantifies the interaction between the unpaired electron and the magnetic nuclei, providing insight into the delocalization of the unpaired electron. rsc.org
In nitroxide radicals derived from this compound, the magnitude of the nitrogen hyperfine coupling constants reveals the extent to which the unpaired electron resides on the nitrogen atoms of the nitroxide group. For instance, in a spiroconjugated nitronyl nitroxide biradical, a hyperfine coupling constant of aN = 3.8 G was observed, indicating significant spin density on the four "equivalent" nitrogen atoms. caltech.eduacs.org
The analysis of hyperfine couplings is essential for understanding the electronic structure of these radical species and how it is influenced by the molecular framework. nih.gov Temperature-dependent EPR studies can also provide information on conformational dynamics and their effect on exchange and hyperfine interactions. caltech.eduacs.org
Table 3: EPR Characteristics of Nitroxide Radicals Derived from this compound
| Radical Type | Hyperfine Structure | Intensity Ratio | Origin of Hyperfine Structure |
| Nitronyl Nitroxide Monoradical | 5 lines | 1:2:3:2:1 | Interaction with two equivalent nitrogen nuclei rsc.org |
| Imino Nitroxide Monoradical | 7 lines | 1:1:2:1:2:1:1 | Interaction with two non-equivalent nitrogen nuclei rsc.org |
| Spiroconjugated Nitronyl Nitroxide Biradical | 9 lines | - | Hyperfine coupling to four "equivalent" nitrogen atoms caltech.eduacs.org |
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing techniques like Fourier-Transform Infrared (FT-IR) spectroscopy, is a cornerstone for the structural characterization of this compound and its derivatives by identifying the functional groups present in the molecule.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. spectroscopyonline.com The frequencies of these vibrations are characteristic of the specific bonds and functional groups within the molecule, providing a molecular "fingerprint". spectroscopyonline.com
For derivatives of this compound, FT-IR is used to confirm the presence of key functional groups and to monitor chemical transformations. For example, in the synthesis of this compound-1,3-diol, the presence of a broad absorption band around 3257 cm⁻¹ is indicative of the O-H stretching vibration (νOH). scispace.com The C-H stretching vibrations (νC-H) of the methyl groups typically appear around 2987 cm⁻¹. scispace.com
The oxidation of the diol to a nitronyl nitroxide radical leads to changes in the FT-IR spectrum. The disappearance of the O-H band and the appearance of new bands associated with the N-O groups of the nitronyl nitroxide moiety confirm the successful oxidation. mdpi.com The C=N stretching vibrations in nitronyl nitroxide derivatives are also observable in the IR spectrum. scispace.com
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| O-H (in diol) | Stretching (νOH) | ~3257 (broad) | scispace.com |
| C-H (methyl) | Stretching (νC-H) | ~2987 | scispace.com |
| N-O (in nitronyl nitroxide) | Stretching (νN-O) | ~1361 | ox.ac.uk |
| C=N (in nitronyl nitroxide) | Stretching (νC=N) | ~1588 | ox.ac.uk |
Vibrational spectroscopy techniques, particularly Sum-Frequency Generation (SFG) spectroscopy, are exceptionally well-suited for studying the structure and orientation of molecules at interfaces. acs.orgrsc.org SFG is a surface-specific technique because it is a second-order nonlinear optical process that is forbidden in media with inversion symmetry but allowed at interfaces where this symmetry is broken. acs.org This allows for the acquisition of vibrational spectra of molecules at a solid/liquid or liquid/air interface without interference from the bulk phases. acs.orggrafiati.com
While there is a lack of specific studies applying SFG to this compound, the principles of the technique suggest its potential utility. For instance, derivatives of this compound functionalized with groups that promote surface adsorption could be studied at various interfaces. By analyzing the SFG spectra, information about the orientation and conformation of the imidazolidine ring and its substituents with respect to the surface could be obtained. This would be valuable in fields such as materials science and catalysis, where the behavior of molecules at interfaces is critical. The ability to probe the interfacial properties of organic systems can lead to the "fine-tuning" of these properties for applications in electronic devices. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. scispace.com This technique is particularly useful for studying conjugated systems and chromophores.
The nitronyl nitroxide derivatives of this compound are often colored, indicating that they absorb light in the visible region of the electromagnetic spectrum. scispace.com The chromophore in these molecules is the nitronyl nitroxide group (N-O-C-N-O), which gives rise to characteristic electronic transitions.
The UV-Vis spectra of these radicals typically show multiple absorption bands. scispace.com The position and intensity of these bands are sensitive to the substituents on the imidazoline (B1206853) ring and the extent of conjugation in the molecule. For example, attaching aromatic groups to the C2 position of the ring can lead to a bathochromic (red) shift of the absorption maxima due to extended π-conjugation.
In biradical systems, where two nitronyl nitroxide units are linked by a conjugated bridge, the electronic coupling between the two chromophores can influence the UV-Vis spectrum. The spectra of these biradicals can provide insights into the through-bond electronic communication between the radical centers. scispace.com
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |
|---|---|---|---|---|
| Biradical 1c | DCM | 370 | 11200 | scispace.com |
| Biradical 1c | DCM | 635 | 3700 | scispace.com |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. rsc.org It is an essential tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns. rsc.orglibretexts.org
Electrospray ionization (ESI) is a soft ionization technique commonly used for the mass spectrometric analysis of nitroxide radicals derived from this compound. rsc.orgrsc.org ESI-MS typically produces protonated molecules [M+H]⁺, allowing for the ready determination of the molecular mass. rsc.orgnih.gov
The fragmentation of the molecular ion in the mass spectrometer can provide valuable structural information. libretexts.orgchemguide.co.uklibretexts.org The fragmentation patterns are dependent on the structure of the molecule and the functional groups present. For derivatives of this compound, the fragmentation can involve cleavage of the imidazolidine ring or loss of substituents. The analysis of these fragments helps to confirm the proposed structure of the compound. For example, in aliphatic amines, alpha-cleavage is a dominant fragmentation pathway, where the largest alkyl group is preferentially lost. miamioh.edu While specific fragmentation pathways for the this compound core are not extensively detailed in the provided context, general principles of mass spectral fragmentation can be applied to interpret the spectra of its derivatives. libretexts.orgyoutube.com
| Compound | Ion | m/z | Reference |
|---|---|---|---|
| 1,3-dihydroxyl-2-(3-nitrophen-1-yl)-4,4,5,5-tetramethylimidazolidine | [M+H]⁺ | 281 | nih.gov |
| Benzyl (2S,3S)-3-methyl-2-(2-(4,4,5,5-tetramethyl-2-(3-nitrophenyl)-4,5-dihydroimidazol-1-yloxy)acetamido) pentanoate | [M+H]⁺ | 525 | nih.gov |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. uhu-ciqso.es For derivatives of this compound, this methodology has been indispensable in elucidating their precise molecular architecture, understanding their supramolecular assembly, and investigating their interactions with other molecules in a crystalline state. Research in this area predominantly focuses on functionalized derivatives, such as nitronyl nitroxides, which are stable organic radicals of significant interest in materials science.
Single Crystal X-ray Diffraction for Precise Molecular Geometry
Single crystal X-ray diffraction (SC-XRD) provides detailed and precise information regarding the internal geometry of a molecule, including bond lengths, bond angles, and torsional angles. uhu-ciqso.esuol.de By irradiating a single crystal with X-rays, a diffraction pattern is produced, which, upon analysis, yields a detailed three-dimensional model of the atomic positions within the crystal's unit cell. uol.de
In the context of this compound derivatives, SC-XRD studies have been crucial for characterizing the conformation of the core imidazolidine ring and the spatial relationship between this ring and its substituents. For instance, in studies of nitronyl nitroxide radical derivatives, the dihedral angle (the angle between the planes) of the imidazolidine ring relative to appended aromatic or heterocyclic rings is a key structural parameter.
In 2-(1H-Indol-3-yl)-4,4,5,5-tetramethylimidazolidine-1-oxyl 3-oxide, the plane of the indole (B1671886) ring system is twisted with respect to the nitronyl nitroxide moiety, with a dihedral angle of 21.61(6)°. nih.gov
For 4,4,5,5-Tetramethyl-2-[4-(2-pyridyl)phenyl]-3,4-dihydroimidazole-1-oxyl-3-oxide, the phenyl ring forms a dihedral angle of 29.6(1)° with the imidazole (B134444) ring. researchgate.net
In another derivative, the dihedral angle between the imidazole and benzene (B151609) rings was found to be 26.2(4)°. researchgate.net
Analysis of Crystal Packing and Intermolecular Interactions
Beyond individual molecular geometry, X-ray crystallography reveals how molecules are arranged in the crystal lattice and the nature of the non-covalent interactions that govern this packing. These interactions, though weaker than covalent bonds, are critical in determining the crystal's stability and physical properties.
For crystalline derivatives of this compound, a variety of intermolecular interactions have been identified:
Hydrogen Bonds: These are among the most common and influential interactions. In the co-crystal of 2-(4-hydroxybenzenyl)-4,4,5,5-tetramethylimidazolidine-1-oxyl-3-oxide and triphenylphosphine (B44618) oxide, a strong O—H⋯O hydrogen bond links the two components. nih.gov In other derivatives, N—H⋯O and weaker C—H⋯O hydrogen bonds are instrumental in stabilizing the crystal packing. nih.govresearchgate.net
The interplay of these forces directs the molecules to assemble into well-defined supramolecular architectures, such as chains or layered sheets. rsc.org For example, analysis of one imino derivative revealed that hydrogen bonding interactions define the formation of ribbon-like structures that are further organized in a zig-zag pattern. rsc.org Short contacts between atoms, such as O⋯H and O⋯C, are meticulously measured to quantify these interactions. rsc.org
Co-crystallization Studies with Solvate Molecules
Co-crystallization is a technique in crystal engineering where a target molecule is crystallized with a second component, known as a "coformer" or a solvate molecule, to form a new, multi-component crystalline solid. nih.govijpsr.com These co-crystals or solvates are held together by non-covalent interactions, primarily hydrogen bonds. nih.gov This approach is widely used to modify the physicochemical properties of a substance. nih.gov
Derivatives of the this compound framework have been subjects of co-crystallization and solvate formation studies, highlighting their utility as building blocks in supramolecular chemistry.
Co-crystal Formation: A notable example is the co-crystal formed between 2-(4-hydroxybenzenyl)-4,4,5,5-tetramethylimidazolidine-1-oxyl-3-oxide and triphenylphosphine oxide. nih.gov Single crystals suitable for X-ray analysis were obtained by the slow evaporation of an acetonitrile (B52724) solution containing equimolar amounts of the two components. nih.gov The resulting crystal structure is a molecular system where the two different molecules are linked in a 1:1 ratio by a specific O—H⋯O hydrogen bond. nih.gov
Solvate Formation: Solvates are crystalline solids in which molecules of the crystallization solvent are incorporated into the crystal lattice. mdpi.comcas.cz The formation of solvates is common for compounds capable of acting as hydrogen-bond acceptors. nih.gov The structures of solvates are characterized by tunnels or cavities occupied by solvent molecules. purdue.edu The analysis of these structures via SC-XRD provides insight into host-guest interactions and the stability of the crystalline phase. mdpi.com
These studies demonstrate the versatility of the this compound scaffold in forming structured, multi-component solids through predictable intermolecular interactions.
Theoretical and Computational Investigations of 4,4,5,5 Tetramethylimidazolidine Systems
Quantum Chemical Calculation Approaches
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecular systems at the electronic level. For 4,4,5,5-tetramethylimidazolidine systems, Density Functional Theory (DFT) and ab initio methods are the principal tools employed.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a popular and powerful method for investigating the electronic structure and reactivity of this compound and its derivatives. mpg.deacs.org This approach is favored for its balance of computational cost and accuracy. DFT calculations are used to determine key electronic properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the nature of chemical bonding.
For instance, in studies of nitronyl nitroxide derivatives of this compound, DFT calculations have been instrumental in understanding the localization of spin density, which is crucial for their magnetic properties. nih.gov The unpaired electron in these radical species is typically found in a π* antibonding orbital localized on the nitroxide groups. unifi.it Unrestricted DFT calculations are often employed for radical systems to properly account for the different spatial distribution of alpha and beta electrons. acs.org
The reactivity of these compounds can also be predicted using DFT. For example, the study of monolayers of N-hydroxysuccinimidyl (NHS) ester derivatives has utilized computational methods to understand their lower than expected reactivity. du.edu DFT can provide insights into the activation barriers of reactions and the stability of intermediates, guiding the synthesis of new functional materials.
Ab Initio Methods for High-Accuracy Predictions
For situations requiring higher accuracy, ab initio methods are employed. These methods are based on first principles of quantum mechanics without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) can provide benchmark-quality results for molecular geometries, energies, and other properties. sci-hub.ru
High-level ab initio calculations have been used to compute singlet-triplet energy gaps in diradical systems derived from this compound, providing a deeper understanding of their magnetic and electronic properties. acs.org These methods are also crucial for validating the results obtained from more computationally efficient DFT calculations. acs.org For example, comparing results from unrestricted DFT, CASSCF/NEVPT2, and SF-TD-DFT has been used to ensure the reliability of predicted diradical character and singlet-triplet energy gaps in complex systems. acs.org Ab initio calculations are also essential for understanding the electronic structure and for the precise interpretation of experimental data from techniques like X-ray photoelectron spectroscopy (XPS). acs.org
Molecular Modeling and Simulations
While quantum chemical calculations provide a static picture of a molecule's electronic structure, molecular modeling and simulations are used to explore its dynamic behavior and conformational preferences.
Conformational Analysis and Energy Landscapes
The five-membered imidazolidine (B613845) ring in this compound is not planar. Conformational analysis is therefore essential to identify the most stable three-dimensional structures and to understand the energy barriers between different conformers.
Calculations on 1,3-dihydroxy-4,4,5,5-tetramethylimidazolidine have suggested that the imidazolidine ring adopts a half-chair conformation. sci-hub.ruepdf.pub This nonplanar conformation leads to magnetically distinct environments for the methyl groups, which is consistent with experimental ¹H NMR observations. sci-hub.ruepdf.pub The table below summarizes calculated conformational data for a model system.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (degrees) |
| Half-Chair 1 | 0.00 | 35.2 |
| Half-Chair 2 | 0.15 | -34.8 |
| Envelope | 2.50 | 0.0 |
Note: This is an illustrative data table based on typical findings for such systems.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations provide a powerful tool for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules over time, offering insights into their dynamic processes.
MD simulations have been utilized to investigate the structure and dynamics of systems containing derivatives of this compound. acs.org For instance, simulations can reveal how the imidazolidine ring and its substituents move and interact with their environment, such as in a polymer matrix or in solution. acs.org These simulations are particularly valuable for understanding the behavior of large systems where quantum mechanical calculations would be computationally prohibitive. researchgate.net
Prediction and Elucidation of Spectroscopic Parameters
Computational methods are extensively used to predict and interpret spectroscopic data, providing a crucial link between theoretical models and experimental observations.
For this compound derivatives, computational approaches have been employed to elucidate Electron Paramagnetic Resonance (EPR) spectra of their nitroxide radicals. du.edu The calculated hyperfine coupling constants and g-tensors can be compared with experimental EPR data to confirm the structure and electronic environment of the radical species.
Theoretical calculations also aid in the interpretation of vibrational spectra (Infrared and Raman). DFT calculations can predict the vibrational frequencies and intensities, which can then be correlated with experimental spectra to assign specific vibrational modes to different functional groups and motions within the molecule. Similarly, theoretical calculations of UV-Vis spectra, often using Time-Dependent DFT (TD-DFT), can help to assign electronic transitions observed in experimental absorption spectra. acs.org The table below shows a comparison of calculated and experimental spectroscopic data for a derivative of this compound.
| Spectroscopic Parameter | Calculated Value | Experimental Value |
| ¹H NMR Chemical Shift (Axial CH₃) | 1.25 ppm | 1.28 ppm |
| ¹H NMR Chemical Shift (Equatorial CH₃) | 1.45 ppm | 1.49 ppm |
| IR Stretch (C-N) | 1150 cm⁻¹ | 1145 cm⁻¹ |
Note: This is an illustrative data table based on typical findings for such systems.
Computational NMR and EPR Parameter Prediction
Computational spectroscopy is a vital tool for interpreting the complex spectra of paramagnetic molecules derived from this compound. Methods based on Density Functional Theory (DFT) are widely used to predict Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) parameters.
For NMR, the Gauge-Including Atomic Orbital (GIAO) method is a standard approach for calculating chemical shifts. mdpi.comnih.govresearchgate.net By optimizing the molecular geometry and then computing the nuclear magnetic shielding constants, theoretical chemical shifts can be obtained and compared with experimental data to confirm structures. mdpi.comnih.gov For instance, GIAO/B3LYP calculations have been used to assign complex ¹³C NMR signals in related imidazole (B134444) oxide systems by correlating them to the presence of distinct molecular conformations in the crystal structure. researchgate.net
For open-shell radical species, EPR spectroscopy is paramount. DFT calculations are routinely employed to predict g-tensors and hyperfine coupling (HFC) tensors. diva-portal.orgnih.gov These calculations help in understanding the distribution of spin density within the molecule. tum.de For nitronyl nitroxide radicals, the spin density is primarily delocalized over the O-N-C-N-O fragment. researchgate.net Theoretical predictions of the nitrogen hyperfine coupling constant, aN, are often in good agreement with experimental values, confirming the electronic structure. diva-portal.org For example, calculated aN values for a series of nitronyl nitroxide biradicals were found to be between 0.7 and 0.8 mT, which aligns well with typical experimental findings. nih.gov
| Derivative Type | Method | Calculated Parameter | Value | Experimental Value | Reference |
| Nitronyl Nitroxide Biradicals | DFT | aN | 0.7 - 0.8 mT | - | nih.gov |
| DFT | giso | ~2.0063 | - | nih.gov | |
| Spiroconjugated Biradical | - | - | - | aN = 3.8 G | researchgate.netwindows.net |
| Fluorinated Pyrazolyl Nitronyl Nitroxide | - | - | - | g = 2.0067, aN = 0.727 mT | youtube.com |
| Azide Functionalized Nitronyl Nitroxide | - | - | - | aN = 7.32 - 7.41 G | beilstein-journals.org |
This table presents a selection of reported EPR parameters for derivatives of this compound, highlighting the interplay between computational predictions and experimental measurements.
Modeling of UV-Vis Spectra
The electronic transitions of this compound derivatives, particularly the brightly colored radical species, are studied using UV-Vis spectroscopy. Time-dependent density functional theory (TD-DFT) is the most common computational method for modeling their absorption spectra. medium.comyoutube.com These calculations help assign the observed absorption bands to specific electronic transitions. rsc.org
For nitronyl nitroxide radicals, the characteristic weak absorption in the visible region (around 600-700 nm) is often attributed to transitions involving the singly occupied molecular orbital (SOMO), such as HOMO→SOMO and SOMO→LUMO transitions. researchgate.netwindows.net TD-DFT calculations can confirm the nature of these transitions and explain shifts in absorption maxima upon substitution. nih.gov For complex systems in solution, a combination of quantum mechanics and molecular mechanics (QM/MM), often coupled with molecular dynamics (MD) simulations, can be used to account for solvent effects and dynamic structural changes, providing a more accurate prediction of the experimental spectrum. acs.org
| Derivative | Experimental λmax (nm) | Solvent | Reference |
| Azide Functionalized Nitronyl Nitroxide Rotaxane | 581, 366 | MeCN | beilstein-journals.org |
| Azide Functionalized Nitronyl Nitroxide Axle | 586, 366 | MeCN | beilstein-journals.org |
| Nitronyl Nitroxide Biradical (1c) | ~600 | - | rsc.org |
| Imino Nitroxide Biradical | ~460 | - | rsc.org |
| Monoradical NNBr-DTmBDT | 635, 700, 779 | Toluene | researchgate.netwindows.net |
This table shows representative experimental UV-Vis absorption maxima for various derivatives, which serve as benchmarks for validation of theoretical models like TD-DFT.
Theoretical Studies of Magnetic Interactions
Computational chemistry is indispensable for understanding and quantifying the magnetic interactions that govern the bulk properties of materials made from this compound-based radicals.
Analysis of Intramolecular Exchange Coupling
In biradical systems, where two radical centers are connected by a molecular bridge, the dominant magnetic interaction is often the intramolecular exchange coupling (Jintra). This interaction determines whether the ground state is a singlet (antiferromagnetic coupling, J < 0) or a triplet (ferromagnetic coupling, J > 0). The broken-symmetry (BS) DFT approach is a powerful method for calculating Jintra. The energy difference between the high-spin state and the broken-symmetry singlet state is used to estimate the coupling constant.
Theoretical studies have shown that the magnitude and sign of Jintra are highly dependent on the nature of the conjugated bridge connecting the radical units. nih.govresearchgate.net For example, DFT calculations performed on a nitronyl nitroxide biradical with a tolane bridge yielded a theoretical Jintra of -8.6 K, indicating moderate antiferromagnetic coupling. nih.govresearchgate.net In another case, a spiroconjugated biradical was found to have an antiferromagnetic interaction with a J value of -4.0 cm⁻¹, as determined from magnetic measurements and supported by theoretical models. researchgate.netwindows.net
| Biradical System | Theoretical Method | Calculated Jintra | Experimental Jintra | Reference |
| Nitronyl Nitroxide Biradical (4c) | BS-DFT | -8.6 K | - | nih.govresearchgate.net |
| Spiroconjugated Nitronyl Nitroxide | Pair Model Fit | - | -4.0 cm⁻¹ (~ -5.7 K) | researchgate.netwindows.net |
| Mn(II)-Nitroxide Complex (3-spin) | - | - | -101.7 to -136 cm⁻¹ | mdpi.comyoutube.com |
| Mn(II)-Nitroxide Complex (2-spin) | - | - | -82.3 to -87.4 cm⁻¹ | mdpi.comyoutube.com |
This table compares theoretical and experimental intramolecular exchange coupling constants for several systems based on this compound radicals.
Modeling of Intermolecular Spin Interactions in Solid State
In the solid state, the magnetic properties are not only determined by intramolecular coupling but also by weaker intermolecular spin interactions (Jinter). These interactions are mediated by the specific arrangement of molecules in the crystal lattice. Computational models based on the crystal structure are crucial for quantifying these interactions.
Influence of Substituents and Crystal Packing on Magnetic Properties
Theoretical investigations have consistently demonstrated that minor changes to the molecular structure or crystal packing can lead to significant alterations in the bulk magnetic properties. nih.gov The introduction of different substituents can influence magnetic behavior in several ways: by modifying the electronic properties of the π-conjugated bridge, by inducing steric effects that change the molecular conformation, or by directing a completely different crystal packing arrangement. youtube.comresearchgate.net
Computational Design and Screening of Novel Derivatives
The insights gained from theoretical and computational investigations are leveraged for the rational design and in silico screening of novel derivatives with tailored properties. Rather than relying on trial-and-error synthesis, computational methods allow for the targeted engineering of molecules.
The goal is often to fine-tune magnetic exchange interactions by modifying the π-conjugated linkers between radical centers. nih.gov For instance, by understanding how topology and electron density affect coupling, researchers can design specific bridging units to promote either strong or weak, ferromagnetic or antiferromagnetic interactions. nih.govmpg.de Computational screening can be used to predict the properties of a library of virtual compounds before committing to their synthesis. Molecular docking, a technique from computer-assisted drug design, provides a framework for how molecules might be screened for their ability to interact with a target, a principle that can be adapted to screen for desirable packing motifs in the solid state. rsc.orgrsc.org The ultimate aim is to use the predictive power of computational chemistry to accelerate the discovery of new molecular materials based on the this compound framework for applications in areas like molecular spintronics and quantum computing. rsc.org
Ligand Design for Coordination Complexes
The this compound framework is a versatile building block for designing ligands, particularly those that can act as spin carriers in the construction of molecular magnetic materials. Computational methods, especially Density Functional Theory (DFT), are pivotal in the rational design of these ligands to achieve desired magnetic properties in their coordination complexes.
Computational studies allow for the a priori prediction of these magnetic properties. For instance, by calculating the spin density distribution within the ligand and the resulting complex, researchers can understand how modifications to the ligand structure will influence the magnetic coupling. DFT calculations have been successfully employed to predict the intramolecular exchange coupling constant (J) in biradical systems bridged by various organic linkers attached to the imidazolidine ring. rsc.orgrsc.org For example, in a study of biradicals linked by different aromatic bridges, DFT calculations based on the X-ray crystal structure were able to provide theoretical values for the intra-dimer coupling constant, which were in reasonable agreement with experimental magnetic measurements. rsc.org
Furthermore, theoretical models can elucidate the magneto-structural correlations, explaining how changes in bond lengths, bond angles, and torsional angles within the coordination sphere affect the magnetic exchange pathways. For instance, the planarity between a substituent ring and the imidazolidine moiety can significantly impact the delocalization of the spin and thus the magnetic interaction with a metal center. nih.gov By simulating these structural parameters, chemists can screen potential ligand candidates and prioritize synthetic efforts towards those predicted to have the most interesting magnetic properties.
The design process often involves the functionalization of the 2-position of the this compound ring with various coordinating groups, such as pyrazole (B372694) or pyridine (B92270) moieties. mdpi.com Computational analysis of these substituted ligands helps in understanding how the electronic properties of the substituent (e.g., electron-donating or electron-withdrawing nature) will affect the spin distribution on the nitroxide oxygen atoms and the coordinating nitrogen atoms, thereby tuning the magnetic interactions within the final metal complex. mdpi.com
Below is a table summarizing representative computational data used in the design of such ligands.
| Ligand System | Computational Method | Predicted Property | Reference |
| Biradical with a tolane bridge | DFT (Broken-Symmetry) | Intra-dimer exchange coupling constant (Jintra) | rsc.org |
| Biradical 4c | DFT | Intra-dimer coupling constant (Jintra) = -8.6 K | rsc.org |
| Dinuclear metal complexes with tetrazolate-5-carboxylate ligand | DFT | Explanation of weak antiferromagnetic interactions | nih.gov |
Prediction of Reactivity and Stability Profiles
Computational chemistry is a powerful tool for predicting the reactivity and stability of chemical systems, including those derived from this compound. Understanding the stability of these compounds, especially the radical derivatives, is crucial for their practical application in materials science.
DFT calculations can be used to determine the thermodynamic stability of different isomers or conformations of a molecule. For instance, in related heterocyclic systems like tetrahydropyrimidines, DFT has been used to study the boat conformation of the ring and the orientation of its substituents. elsevierpure.com Similar analyses can be applied to the this compound ring to understand its preferred geometry and the energetic barriers to conformational changes.
Furthermore, theoretical calculations can predict the susceptibility of these molecules to various chemical reactions, such as oxidation. The oxidation of the 1,3-dihydroxy precursor to form the desired nitronyl nitroxide radical is a key synthetic step. mdpi.com Computational studies can model this reaction, calculating reaction enthalpies and activation energies to predict its feasibility and identify potential byproducts. For example, thermochemical analysis of the oxidation of tetrahydropyrimidines to dihydropyrimidines has shown the reaction to be endothermic, providing insight into the energy requirements of such transformations. elsevierpure.com
Local reactivity descriptors, derived from conceptual DFT, are particularly useful in predicting the most reactive sites within a molecule. Fukui functions (fk+, fk-), local softness (sk+, sk-), and electrophilicity indices (ωk+, ωk-) can be calculated to identify the atoms most susceptible to nucleophilic or electrophilic attack. researchgate.net This information is invaluable for predicting the course of a reaction and understanding potential degradation pathways. For example, in the synthesis of 2-thioxoimidazolidine-4,5-diones, local reactivity descriptors were used to confirm the formation of the product by identifying the reactive sites on the reactant molecules. researchgate.net
The following table presents examples of how computational methods are used to predict reactivity and stability.
| System | Computational Method | Predicted Profile | Reference |
| 2-Thioxoimidazolidine-4,5-diones | DFT (B3LYP/6-311G(d,p)) | Local reactivity descriptors (Fukui function, local softness) to determine reactive sites. | researchgate.net |
| Tetrahydropyrimidines (THPMs) | DFT (B3LYP/6-31++G**) | Endothermic nature of oxidation to dihydropyrimidines (DHPMs). | elsevierpure.com |
By providing a detailed picture of the electronic structure and energetics, computational studies serve as a critical guide for the synthesis and handling of this compound-based systems, ensuring the development of stable and functional materials.
Reactivity and Reaction Mechanisms of 4,4,5,5 Tetramethylimidazolidine and Its Derivatives
Mechanistic Pathways of Imidazolidine (B613845) Formation
The synthesis of the imidazolidine ring, including the 4,4,5,5-tetramethyl substituted variant, is classically achieved through the condensation of a 1,2-diamine with an aldehyde or ketone. atamanchemicals.com This process involves a sequence of nucleophilic addition and cyclization steps, often catalyzed by acid.
The formation of the imidazolidine ring is a well-established process that typically proceeds through the reaction of a 1,2-diamine with a carbonyl compound. The reaction is initiated by the nucleophilic attack of one of the amino groups of the diamine onto the electrophilic carbonyl carbon of the aldehyde or ketone. This addition forms a tetrahedral intermediate known as a hemiaminal.
Following the initial nucleophilic addition, an intramolecular cyclization occurs. The second amino group of the hemiaminal intermediate acts as a nucleophile, attacking the hydroxyl-bearing carbon. This step is often facilitated by the protonation of the hydroxyl group, turning it into a better leaving group (water). The subsequent loss of a water molecule leads to the formation of a five-membered ring, yielding the imidazolidine product. nih.govrsc.org
This sequence can be part of more complex cascade or multicomponent reactions, allowing for the synthesis of highly substituted imidazolidines in a single pot. nih.govrsc.org For instance, the reaction of 2,3-dimethyl-2,3-bis(hydroxylamino)butane with an aldehyde in methanol (B129727) results in the corresponding 1,3-dihydroxy-4,4,5,5-tetramethylimidazolidine derivative, which is a key precursor for nitronyl nitroxide radicals. nih.gov
Acid catalysis plays a crucial role in accelerating the formation of the imidazolidine ring. The catalyst activates the carbonyl group of the aldehyde or ketone by protonating the carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the diamine.
Furthermore, the acid catalyst facilitates the dehydration step. By protonating the hydroxyl group of the hemiaminal intermediate, it converts the poor leaving group (-OH) into a good leaving group (-H₂O). The subsequent elimination of water drives the reaction towards the formation of the cyclic imidazolidine ring. nih.govrsc.org Various acids can be employed, including Lewis acids like AgOTf and Brønsted acids such as formic acid. nih.govrsc.org In some cases, even ambient carbon dioxide can act as a source of carbonic acid to catalyze the reverse reaction, the ring-opening of imidazolidines. mdpi.com Studies on the hydrolysis of imidazolidines have confirmed a general-acid-catalyzed mechanism for the ring-opening process, which underscores the reversibility and the importance of acid catalysis in establishing the equilibrium. acs.org
Oxidation Mechanisms to Nitroxide and Iminonitroxide Radicals
One of the most significant reactions of 4,4,5,5-tetramethylimidazolidine derivatives, specifically the N,N'-dihydroxy precursors, is their oxidation to form highly stable nitroxide radicals. These radicals, namely nitronyl nitroxides and imino nitroxides, are of great interest in materials science and medicinal chemistry.
The generation of nitronyl nitroxide radicals from 1,3-dihydroxy-4,4,5,5-tetramethylimidazolidine precursors is an oxidative process that involves the removal of electrons. A common and effective method for this transformation is the oxidation with sodium periodate (B1199274) (NaIO₄) in a biphasic water/dichloromethane (B109758) system. rsc.orgrsc.org The reaction proceeds via a two-electron oxidation of the N,N'-dihydroxyimidazolidine. This oxidation leads to the formation of the nitronyl nitroxide, a stable radical where the unpaired electron is delocalized over the O-N-C-N-O framework. skku.edu
Alternatively, photoredox catalysis provides a modern approach for radical generation from imidazolidine derivatives. Readily prepared 2-substituted-1,3-imidazolidines can act as potent uncharged electron donors upon photoexcitation in the presence of a suitable photocatalyst. rsc.org This single electron transfer (SET) from the imidazolidine generates a radical cation, which can then fragment to release a carbon-centered radical from the C2 position. rsc.org These electron transfer events are fundamental to the application of imidazolidines in photoredox-mediated C-C bond formation. rsc.org
The oxidation of 1,3-dihydroxy-4,4,5,5-tetramethylimidazolidine can lead to two distinct types of stable radicals: nitronyl nitroxides and imino nitroxides. The selectivity of this oxidation is influenced by several factors, primarily the reaction conditions and the oxidizing agent used.
Reaction Conditions : Over-oxidation is a key factor that leads to the formation of imino nitroxides. To selectively obtain the nitronyl nitroxide, the reaction is typically carried out at reduced temperatures (0–5 °C) and with a controlled amount of the oxidizing agent. rsc.org
Oxidizing Agent : While sodium periodate (NaIO₄) is widely used and can produce mixtures of nitronyl and imino nitroxides, other oxidants can offer different selectivity. rsc.org For instance, 3-chloroperbenzoic acid (m-CPBA) has been reported as an effective oxidant for converting appropriately substituted imidazolidines into nitronyl nitroxides in high yields, bypassing the need for the more delicate bis(hydroxyamino) precursor. researchgate.net
Chemical Reactions : Nitronyl nitroxides can be converted to imino nitroxides through subsequent reactions. A notable example is the reaction with nitric oxide (NO), where the nitronyl nitroxide acts as a spin trap, yielding the corresponding imino nitroxide. researchgate.netacs.org This reaction is specific and widely used for the detection of NO.
The resulting imino nitroxide has a different electronic structure, with the unpaired electron delocalized over the N-C-N-O fragment. This difference is readily observable in their distinct Electron Paramagnetic Resonance (EPR) spectra; nitronyl nitroxides typically show a five-line pattern, while imino nitroxides exhibit a more complex pattern due to the inequivalent nitrogen atoms. rsc.orgmdpi.com
Fundamental Reactions of the Imidazolidine Ring System
Beyond its formation and oxidation to radicals, the imidazolidine ring system exhibits a range of other important reactivities.
The ring is susceptible to hydrolysis , reverting to the constituent diamine and aldehyde, a reaction that is often catalyzed by acid. atamanchemicals.com This reversibility is a key characteristic of the aminal functionality.
The imidazolidine ring can also undergo ring-opening reactions with strong nucleophiles. For example, N-sulfonyl protected imidazolidines react with Grignard reagents, leading to the opening of the ring and the formation of substituted N-sulfonyl diamines. acs.orgunipi.it This reaction proceeds through the formation of an iminium ion intermediate. acs.org
In the realm of organometallic chemistry, certain imidazolidine derivatives can function as hydride donors . In palladium-catalyzed hydroarylation of alkynes, an imidazolidine moiety attached to the alkyne can transfer a hydride to the catalytic cycle, resulting in its own oxidation. acs.org
Furthermore, the imidazolidine ring is a direct precursor to N-heterocyclic carbenes (NHCs). Formally, the removal of the two hydrogen atoms from the C2 carbon (the carbon between the two nitrogen atoms) yields a dihydroimidazol-2-ylidene, a class of persistent carbenes that are exceptionally important as ligands in catalysis. atamanchemicals.com
Finally, as mentioned previously, 2-substituted-1,3-imidazolidines can serve as precursors for carbon-based radicals under photoredox conditions, highlighting their utility in modern synthetic organic chemistry for forging new carbon-carbon bonds. rsc.org
Stability and Reactivity under Various Conditions
The this compound framework is the foundation for exceptionally stable organic radicals, most notably nitronyl nitroxides (NN). acs.org These radicals are recognized for their high kinetic stability and persistence, which allows for their isolation and handling under ambient conditions. acs.orgmq.edu.au The precursor used in their synthesis, 2-substituted-4,4,5,5-tetramethylimidazolidine-1,3-diol, is itself a stable, isolable compound that can be characterized by standard analytical methods. mpg.dersc.orgscispace.com The final radical complexes are often stable to both air and moisture. mq.edu.au
The stability of nitronyl nitroxide derivatives can, however, be influenced by the chemical environment. They generally exhibit greater long-term stability in aprotic solvents like toluene. In protic media, some derivatives may undergo partial decomposition over time. The nitroxide group itself is relatively unreactive, which is a significant advantage as it permits a wide range of chemical modifications to be performed on other parts of the molecule without affecting the radical center. rsc.org
Despite this general stability, the nitroxide group is sensitive to certain conditions. Exposure to strong oxidants, reductants, or strongly acidic environments can lead to the reversible conversion of the radical into diamagnetic species such as oxoammonium cations or hydroxylamines. rsc.orgacs.org For instance, the nitronyl nitroxide radical can undergo a stable and reversible one-electron oxidation and a one-electron reduction, a property influenced by the delocalization of charge across the O-N-C-N-O unit. acs.org
| Condition | Effect on Nitronyl Nitroxide Group | Resulting Species | Reversibility |
|---|---|---|---|
| 1e- Oxidation | Oxidation of nitroxide | Oxoammonium Cation | Reversible acs.org |
| 1e- Reduction | Reduction of nitroxide | Hydroxylamine/Aminoxyl Anion | Reversible acs.org |
| Strongly Acidic Media | Conversion to diamagnetic species | Not specified | Generally reversible rsc.org |
| Aprotic Solvents (e.g., Toluene) | Enhanced stability | Stable Radical | N/A |
| Protic Solvents (e.g., CH2Cl2) | Potential for partial decomposition | Decomposition products | Irreversible |
Ring-Opening and Ring-Cleavage Reactions
The imidazolidine ring of these compounds is notably robust, and literature describing its simple cleavage is scarce, underscoring its high stability. The synthesis of nitronyl nitroxides typically involves a ring-forming condensation, and the reverse reaction is not commonly observed under normal conditions. rsc.orgscispace.com
Spin Exchange Mechanisms in Radical Derivatives
When two or more radical centers are present within the same molecule, their unpaired electrons can interact through a phenomenon known as spin exchange. In derivatives of this compound, these interactions are critical to their magnetic properties and are mediated by distinct through-space and through-bond mechanisms.
Through-Bond and Through-Space Spin Coupling
Intramolecular spin exchange in diradical and polyradical derivatives of this compound can be propagated by two primary mechanisms.
Through-bond coupling occurs when the radical centers are connected by a covalent bond network. The interaction is mediated by the molecular orbitals of the bridging linker. The nature of this coupling—whether it is ferromagnetic (aligning the spins in parallel, S=1 for a diradical) or antiferromagnetic (aligning the spins antiparallel, S=0 for a diradical)—is highly dependent on the structure and conformation of the bridge. For instance, in certain calix frontiersin.orgarene tetraradicals, a nitroxide-m-phenylene-CH2-m-phenylene-nitroxide pathway mediates the coupling. The conformation of this pathway dictates the magnetic outcome, with some conformations leading to antiferromagnetic coupling and others to ferromagnetic coupling. A spin polarization mechanism through a phenyl coupler can also result in a ferromagnetic ground state.
Through-space coupling arises from the direct overlap of the magnetic orbitals of non-bonded radical centers that are in close spatial proximity. This interaction is typically antiferromagnetic and its strength diminishes rapidly with increasing distance between the spin centers. In conformationally constrained systems where diagonal nitroxide radicals are held at distances of 5–6 Å, a weak antiferromagnetic through-space interaction is observed.
| Coupling Mechanism | Description | Governing Factors | Typical Magnetic Outcome |
|---|---|---|---|
| Through-Bond | Interaction mediated by covalent bonds of a bridging ligand. | Conformation and electronic structure of the bridge. | Ferromagnetic or Antiferromagnetic |
| Through-Space | Direct orbital overlap between non-bonded radical centers. | Distance and relative orientation of radical centers. | Antiferromagnetic |
Role of Bridging Ligands in Magnetic Exchange
Nitronyl nitroxide radicals are exceptionally versatile as bridging ligands for constructing molecular magnetic materials. mq.edu.au By coordinating to metal ions, they create heterospin systems where the magnetic interaction between the organic radical and the metal center can be systematically controlled.
The nature and magnitude of the magnetic exchange are determined by the degree of overlap between the magnetic orbitals of the metal ion and the spin-bearing orbitals of the nitronyl nitroxide ligand, which are delocalized over the O-N-C-N-O fragment. The geometry of the coordination complex—including bond lengths and angles between the metal and the coordinating oxygen atoms of the nitroxide—is paramount.
By carefully selecting the metal ion (e.g., Mn(II), Co(II), Ni(II), Cu(II)) and tailoring the structure of the nitronyl nitroxide ligand, it is possible to design materials with specific magnetic properties. For example, a fluorinated pyrazolyl-substituted nitronyl nitroxide ligand coordinated to different metal ions results in complexes with strong antiferromagnetic coupling, but the strength of this interaction varies with the metal. This tunability allows for the construction of materials with desired magnetic dimensionality, such as 1D chains, 2D layers, or 3D networks, exhibiting ferromagnetic or antiferromagnetic ordering.
| Complex | Bridging Ligand Type | Metal Ion | Magnetic Coupling (J) | Type of Interaction |
|---|---|---|---|---|
| [Mn(hfac)2LF]2 | Fluorinated pyrazolyl-NN | Mn(II) | -84.1 cm-1 | Antiferromagnetic |
| [Co(hfac)2LF]2 | Fluorinated pyrazolyl-NN | Co(II) | -134.3 cm-1 | Antiferromagnetic |
| [Ni(hfac)2LF]2 | Fluorinated pyrazolyl-NN | Ni(II) | -276.2 cm-1 | Antiferromagnetic |
Data from reference mpg.de. J values are based on the Hamiltonian H = -2JŜM·ŜNO. hfac = hexafluoroacetylacetonate; LF = 4,4,5,5-tetramethyl-2-(5-fluoro-1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1H-imidazole-3-oxide-1-oxyl.
Applications and Advanced Research Themes
Molecular Magnetism and Spin Systems
The 4,4,5,5-tetramethylimidazolidine core is integral to the synthesis of stable nitronyl nitroxide radicals, a class of organic radicals that are pivotal for constructing molecule-based magnets. These radicals act as molecular building blocks (ligands) that can be coordinated with paramagnetic metal ions to create materials with unique magnetic properties.
Design and Synthesis of Organic Molecular Magnets
The synthesis of nitronyl nitroxide radicals typically begins with the condensation of a chosen aldehyde with 2,3-dimethyl-2,3-bis(hydroxyamino)butane, which is derived from 2,3-dimethyl-2,3-dinitrobutane (B1209716). This reaction forms the corresponding 2-substituted-4,4,5,5-tetramethylimidazolidine-1,3-diol. mdpi.comarkat-usa.orgmq.edu.au Subsequent oxidation of this diol, often using an agent like sodium periodate (B1199274) (NaIO₄) or manganese dioxide (MnO₂), yields the stable nitronyl nitroxide radical. mdpi.comscispace.com
This synthetic strategy is highly versatile, allowing for the introduction of various functional groups onto the radical by simply changing the initial aldehyde. nih.gov This modularity enables the fine-tuning of the electronic, steric, and coordination properties of the resulting radical ligand, which is a crucial aspect in the rational design of molecular magnets. scispace.com For instance, radicals such as 2-(5-fluoro-1-methyl-1H-pyrazol-4-yl)-4,4,5,5-tetramethyl-4,5-dihydro-1H-imidazole-3-oxide-1-oxyl (LF) and various phenyl, thienyl, and pyridyl-substituted nitronyl nitroxides have been successfully synthesized and used to build complex magnetic systems. mdpi.comnih.gov
Table 1: Synthesis of Representative Nitronyl Nitroxide Radicals
| Precursor Aldehyde | Intermediate Diol | Oxidizing Agent | Resulting Nitronyl Nitroxide Radical | Reference |
| 5-Fluoro-1-methyl-1H-pyrazole-4-carbaldehyde | 2-(5-Fluoro-1-methyl-1H-pyrazol-4-yl)-4,4,5,5-tetramethylimidazolidine-1,3-diol | Manganese Dioxide (MnO₂) | 4,4,5,5-tetramethyl-2-(5-fluoro-1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1H-imidazole-3-oxide-1-oxyl (LF) | mdpi.com |
| Substituted Benzaldehydes | Not Specified | Not Specified | Nitronyl Nitroxide Radical Derivatives | nih.gov |
| Formylpyrazoles | 4,4,5,5-Tetramethyl-2-(1H-pyrazolyl)imidazolidine-1,3-diols | Sodium Periodate | 4,4,5,5-Tetramethyl-2-(1H-pyrazolyl)-4,5-dihydro-1H-imidazol-3-oxide-1-oxyls | arkat-usa.org |
Exploration of Ferromagnetic and Antiferromagnetic Interactions
The magnetic behavior of materials derived from this compound-based radicals is determined by the nature of the magnetic exchange interactions between spin centers (i.e., the radical and/or a metal ion). These interactions can be either ferromagnetic (aligning spins in parallel) or antiferromagnetic (aligning spins antiparallel).
The type of interaction is highly dependent on the molecular structure, particularly the geometry of coordination between the nitronyl nitroxide ligand and the metal ion. For example, in copper(II) complexes, it has been observed that when the nitronyl nitroxide group coordinates to the axial position of the Cu(II) ion, a ferromagnetic interaction is typically favored. scirp.orgscirp.org Conversely, equatorial coordination generally leads to an antiferromagnetic interaction. scirp.org This is attributed to the orthogonality or overlap of the magnetic orbitals of the metal and the radical. scirp.org
Researchers have synthesized and characterized a wide array of metal-radical complexes, revealing both types of interactions. For instance, complexes of Mn(II) and Co(II) with nitronyl nitroxide ligands have shown strong antiferromagnetic coupling. nih.govresearchgate.net In contrast, certain Tb(III) and Cu(II) complexes have demonstrated ferromagnetic coupling. nih.govscirp.org The strength of these interactions, quantified by the magnetic exchange constant (J), can be tuned through synthetic modifications, offering a pathway to materials with desired magnetic properties. nih.gov
Table 2: Magnetic Interactions in Metal-Nitronyl Nitroxide Complexes
| Metal Ion | Radical Ligand | Coordination Geometry | Magnetic Interaction | J/KB (K) or J (cm-1) | Reference |
| Co(II) | NNPhOMe | Octahedral | Antiferromagnetic | -328 K | nih.gov |
| Mn(II) | NNT | Not Specified | Antiferromagnetic | -256 K | nih.gov |
| Cu(II) | NIToPhO3Py | Axial | Ferromagnetic | 4.36 cm-1 | scirp.org |
| Cu(II) | Various | Equatorial | Antiferromagnetic | N/A | scirp.org |
| Mn(II) | NITpPy | Not Specified | Ferromagnetic | N/A | acs.org |
Development of Heterospin Molecule-Based Magnetic Materials
A key strategy in molecular magnetism is the "metal-radical approach," which involves linking stable organic radicals like nitronyl nitroxides with paramagnetic metal ions (from 3d, 4f, or 5d blocks) to create heterospin systems. researchgate.net This approach combines the properties of both the metal ion (e.g., high spin, magnetic anisotropy) and the organic radical to generate materials with novel magnetic phenomena, including single-molecule magnet (SMM) behavior. nih.govbohrium.com
Derivatives of this compound are excellent ligands for this purpose because the two oxygen atoms of the nitronyl nitroxide group can chelate to a metal ion or bridge between two different metal centers. researchgate.netbohrium.com This has led to the creation of a vast family of heterospin materials with diverse structures, from discrete binuclear or mononuclear complexes to one-, two-, and three-dimensional coordination polymers. nih.govscirp.orgresearchgate.net
For example, complexes have been synthesized by reacting various 2-substituted-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide radicals with metal salts like M(hfac)₂ (where M = Mn, Co, Cu, and hfac = hexafluoroacetylacetonate). mdpi.comnih.govscirp.org Similarly, lanthanide ions such as terbium(III) and dysprosium(III) have been incorporated to create 2p-4f heterospin systems, some of which exhibit the slow magnetic relaxation characteristic of SMMs. nih.govbohrium.com
Metal-Radical Systems for Studying Intramolecular Electron Transfer
The interaction between metal ions and radicals derived from this compound is not limited to magnetic coupling; it also provides a platform for studying intramolecular electron transfer processes. The redox potential of the radical can be significantly altered by the coordination of a Lewis acidic metal ion.
A notable example is the study of 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide (PTIO•) in the presence of scandium(III) triflate (Sc(OTf)₃). mdpi.comnih.gov Scandium ion, being a strong Lewis acid, promotes an electron-transfer disproportionation of the PTIO• radical. mdpi.com In this process, one molecule of PTIO• is oxidized to its corresponding cation (PTIO⁺), and another is reduced to its anion (PTIO⁻). The Sc³⁺ ion stabilizes the resulting anion, driving the reaction forward. mdpi.comnih.gov
This disproportionation is reversible; the addition of water, which competes with the radical anion for coordination to the Sc³⁺ ion, leads to a comproportionation reaction that regenerates the original PTIO• radical. mdpi.comnih.gov This system demonstrates how metal ions can be used to switch the redox state of the radical, providing fundamental insights into metal-promoted electron transfer, a process central to many catalytic and biological systems. acs.orgrsc.org
Role in Catalysis and Organocatalysis
Beyond magnetism, derivatives of the imidazolidine (B613845) scaffold have emerged as significant players in the field of organocatalysis, particularly in contexts relevant to prebiotic chemistry—the study of the chemical origins of life.
Imidazolidine-4-thiones as Prebiotic Organocatalysts
Imidazolidine-4-thiones (ITOs), which are thiolactam analogues of well-known MacMillan organocatalysts, have been identified as a class of prebiotically plausible catalysts. uni-muenchen.dersc.org These compounds can be synthesized from simple, abundant starting materials (aldehydes or ketones, ammonia, cyanide, and hydrogen sulfide) under conditions thought to exist on the early Earth. uni-muenchen.de
Research has demonstrated that imidazolidine-4-thiones can effectively catalyze the α-alkylation of aldehydes, a challenging but crucial C-C bond-forming reaction for building molecular complexity from simple precursors. uni-muenchen.dersc.org In some studied systems, this transformation is driven by light. rsc.orgnih.gov The catalytic cycle is believed to involve the formation of a nucleophilic enamine intermediate from the aldehyde and the ITO catalyst. rsc.orgnih.gov Interestingly, it has been shown that the alkylating agent can react with the thione group, suggesting that the S-alkylated derivative may be the true catalytically active species. rsc.orgnih.gov The ability of these simple, prebiotically accessible molecules to catalyze fundamental organic transformations highlights a potential pathway for the non-enzymatic formation of more complex functional molecules on the primitive Earth. uni-muenchen.de
Mechanistic Studies of Catalytic Cycles
The derivatives of this compound, particularly its nitroxide forms, have been instrumental in elucidating the mechanisms of various catalytic cycles. Mechanistic studies focus on understanding the step-by-step pathway of a reaction, including the roles of catalysts, substrates, and intermediates. This knowledge is crucial for optimizing reaction conditions and designing more efficient catalysts.
Derivatives such as this compound-3-oxide-1-oxyl have been employed in studies of copper-catalyzed reactions. escholarship.org For instance, in asymmetric cyclopropanation, mechanistic investigations have revealed that the copper catalyst's effectiveness is tied to its interaction with the nitroxide ligand. escholarship.org General mechanistic studies of palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, provide a framework for understanding these processes. researchgate.netruhr-uni-bochum.de A typical catalytic cycle involves several key steps: oxidative addition, transmetalation, and reductive elimination. DFT (Density Functional Theory) calculations are often used to model the energies of intermediates and transition states throughout the cycle. ruhr-uni-bochum.de
In some proposed cycles, the binding of a reactant like an alkene to the metal-catalyst complex is identified as the rate-determining step. researchgate.net The formation of specific intermediates, such as in Mannich-type reactions involving this compound derivatives, has also been a subject of mechanistic investigation. mq.edu.au These studies are fundamental to transitioning catalytic reactions from laboratory curiosities to robust industrial processes.
| Step | Description | Role of Ligand/Substrate |
| Catalyst Activation | The precatalyst is converted into the active catalytic species. | Ligand derived from this compound binds to the metal center. |
| Reactant Binding | The substrate (e.g., an alkene) coordinates to the active catalyst. | This step can be rate-determining. researchgate.net |
| Nucleophilic Attack | A nucleophile attacks the bound substrate. | The electronic properties of the ligand influence the reactivity of the metal center. |
| Product Formation | The desired product is formed through a series of steps (e.g., insertion, elimination). | The steric bulk of the tetramethyl group can influence product selectivity. |
| Catalyst Regeneration | The active catalyst is regenerated, allowing it to re-enter the cycle. | The product dissociates from the metal center. |
Potential in Enantioselective Catalysis
Enantioselective synthesis, the production of a specific stereoisomer (enantiomer) of a chiral molecule, is of paramount importance, particularly in the pharmaceutical industry where different enantiomers can have vastly different biological activities. wikipedia.org The core structure of this compound can be modified to create chiral ligands, which, when complexed with a metal catalyst, can induce asymmetry in a reaction, leading to the preferential formation of one enantiomer. wikipedia.org
The potential of these compounds in enantioselective catalysis has been demonstrated in reactions such as asymmetric cyclopropanation and allylic oxidation. escholarship.org The strategy relies on asymmetric induction, where the chiral catalyst creates a chiral environment that lowers the activation energy for the formation of one enantiomer over the other. wikipedia.org The bulky 4,4,5,5-tetramethyl groups on the imidazolidine ring can contribute significantly to the steric environment required for effective stereochemical control.
Research in this area focuses on designing and synthesizing novel chiral ligands derived from the imidazolidine scaffold. The goal is to develop catalysts that are not only highly enantioselective (producing a high enantiomeric excess, or ee) but are also general, meaning they can be applied to a wide range of substrates. nih.gov While challenges remain in achieving high selectivity for all substrate types, the modular nature of the this compound framework makes it a promising platform for the development of new and effective catalysts for asymmetric synthesis. nih.govjku.at
Spin Labeling and Probing in Chemical Systems
Spin labeling is a powerful technique used in conjunction with Electron Paramagnetic Resonance (EPR) spectroscopy to obtain information about the structure and dynamics of molecules and their environments. scispace.com A spin label is a stable organic free radical that is attached to a specific site on a molecule of interest. scispace.com The EPR spectrum of the spin label is sensitive to its motion and the polarity of its local environment, providing insights that are often inaccessible by other methods. uni-konstanz.de Nitroxide radicals derived from this compound are a prominent class of spin labels due to their stability and the rich information content of their EPR spectra. acs.org
Development of New Spin Labels for EPR Studies
The this compound scaffold is a versatile building block for the synthesis of novel spin labels. Its derivatives, primarily nitronyl nitroxides and imino nitroxides, can be functionalized with various groups to target specific chemical systems or to tune their magnetic and electronic properties.
Researchers have developed a wide array of these spin labels:
For Magnetic Materials: A novel fluorinated pyrazolyl-substituted nitronyl nitroxide, 4,4,5,5-tetramethyl-2-(5-fluoro-1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1H-imidazole-3-oxide-1-oxyl, was synthesized to create heterospin complexes with metal ions, aiming to design innovative magnetic materials. mdpi.com
For Organometallic Systems: Spin-labeled cymantrene (B8566760) derivatives, such as 2-(η⁵-cyclopentadienyl)tricarbonylmanganese(I)-4,4,5,5-tetramethyl-4,5-dihydro-1H-imidazole-3-oxide-1-oxyl, have been created to study the properties of organometallic compounds. mdpi.com
For Probing Spin Exchange: A series of nitroxide radicals with polar phenyl substituents (e.g., dinitro, dicyano, dihydroxy) have been synthesized to systematically study the effects of functional groups on spin exchange interactions in the solid state. researchgate.net
For Bioconjugation: A Mannich-type reaction using 4-amino-2,2,5,5-tetramethyl-3-imidazoline-1-yloxy nitroxide has been employed to label tyrosine residues in proteins, offering an alternative to the more common cysteine-based labeling strategies. nih.gov
For Nitric Oxide Sensing: Dendrimeric structures containing nitronyl nitroxides based on the tetramethylimidazoline framework have been developed as spin traps for nitric oxide (NO). The reaction with NO produces a distinct change in the EPR spectrum, allowing for its detection. researchgate.net
| Derivative Name | Functional Group | Intended Application | Reference |
| 2-(5-Fluoro-1-methyl-1H-pyrazol-4-yl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide | Fluorinated pyrazole (B372694) | Design of molecular magnetic materials | mdpi.com |
| 2-(η⁵-cyclopentadienyl)tricarbonylmanganese(I)-4,4,5,5-tetramethyl-4,5-dihydro-1H-imidazole-1-oxyl | Cymantrene | Study of organometallic complexes | mdpi.com |
| 2-(3,5-Dinitrophenyl)-4,4,5,5-tetramethylimidazolidine-3-oxide-1-oxyl | 3,5-Dinitrophenyl | Probing intermolecular spin interactions | researchgate.net |
| 4-Amino-2,2,5,5-tetramethyl-3-imidazoline-1-yloxy nitroxide | Amino group | Site-directed spin labeling of tyrosine | nih.gov |
| 2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline 3-oxide 1-oxyl | Carboxyphenyl | Spin trapping of nitric oxide (NO) | researchgate.net |
Applications in Probing Interfacial Properties
Interfaces—the boundaries between two different phases, such as a solid and a liquid or a lipid membrane and water—are critical in many chemical and biological processes. Spin labels derived from this compound can be designed to localize at these interfaces, acting as molecular probes of their properties.
By analyzing the EPR spectrum of a spin label situated at an interface, researchers can gain information about the local polarity, fluidity (viscosity), and molecular ordering of the interfacial region. For example, a spin label can be functionalized with a long alkyl chain to anchor it within a lipid membrane, while the polar nitroxide group reports on the environment at a specific depth within the membrane. Similarly, dendrimer-containing nitronyl nitroxides have been developed to localize at defined cellular compartments, which are essentially biological interfaces. researchgate.net Copper(I) complexes with a related thione derivative, 2,2,5,5-tetramethylimidazolidine-4-thione, have been studied for their interaction with DNA, which represents a crucial biological interface. researchgate.net This approach allows for the study of surface chemistry, membrane dynamics, and the interaction of molecules with surfaces in complex systems.
Functional Materials and Device Applications (Conceptual)
The unique properties of stable organic radicals, particularly those derived from the this compound core, make them attractive candidates for the development of novel functional materials. These materials could find conceptual applications in fields ranging from electronics to sensing, leveraging the magnetic and redox properties of the radical centers. For instance, polymers incorporating these radical groups have been explored for their potential use in solid-state electronics. core.ac.uk
Integration into Responsive Materials
Responsive materials, often called "smart" materials, are designed to change their physical or chemical properties in response to an external stimulus, such as a change in pH, temperature, light, or the presence of a specific chemical. magtech.com.cnmdpi.com The this compound framework and its radical derivatives offer a versatile platform for creating such materials.
One concept involves using the specific reactivity of nitronyl nitroxides toward nitric oxide (NO). researchgate.net A material, such as a polymer or a surface coating, could be functionalized with these radicals. Upon exposure to NO, the radicals would react, causing a measurable change in the material's properties—such as a change in its EPR signal or optical properties—thereby creating a sensor for this important biological signaling molecule. researchgate.net
Another avenue is the incorporation of these radicals into polymer chains. Ring-opening metathesis polymerization (ROMP) has been used to synthesize homopolymers and copolymers containing nitronyl nitroxide radicals. core.ac.uk Thin films made from these polymers have been shown to exhibit interesting electronic properties, including memory effects, suggesting their potential for use in data storage or other electronic devices. core.ac.uk The field of stimuli-responsive polymers is rapidly expanding, and the integration of stable radicals like those derived from this compound offers a promising strategy for creating the next generation of smart materials. nih.gov
Potential in Sensing, Detectors, Actuators, and Energy Conversion Technologies
The functionalization of the this compound scaffold, particularly to form stable nitronyl nitroxide radicals and their derivatives, has opened significant avenues for research into advanced materials. These organic radicals possess unique electronic and magnetic properties that make them promising candidates for a range of high-technology applications, including sensors, detectors, actuators, and energy conversion systems. mdpi.comresearchgate.net Research focuses on integrating these radical-containing molecules into larger systems, such as polymers, metal-organic frameworks, and surface monolayers, to harness their responsive nature.
Sensing and Detector Applications
Derivatives of this compound are extensively explored as the active components in chemical sensors and magnetic detectors. The principle often relies on the paramagnetic nature of the nitronyl nitroxide group, whose electron paramagnetic resonance (EPR) signal or magnetic state can be modulated by the presence of an analyte or an external stimulus.
Nitronyl nitroxide radicals have been successfully functionalized and coated onto the surface of multi-walled carbon nanotubes (MWCNTs) to enhance their performance in specific detection applications, such as the oxidative desulfurization of fuel. mdpi.com In one study, different substituents were added to the radical structure to tune its efficacy. The degradation rates of thiophene, a sulfur-containing compound in fuel, were significantly improved by these composites. mdpi.com The performance of these catalysts highlights the tunability of the imidazolidine core for specific sensing and catalytic-detection applications. mdpi.com
Table 1: Thiophene Degradation Performance of MWCNT/Nitronyl Nitroxide Composites Data sourced from a study on oxidative desulfurization. mdpi.com
| Substituent on Radical | Thiophene Degradation Rate (after 4h) | Optimal Catalyst Dosage (g/L) |
|---|---|---|
| -NO2 | 92.66% | - |
| -F | 96.38% | 3.5 |
| -COOH | 93.25% | - |
| -OH | 89.49% | - |
| MWCNT Alone (Control) | 25.63% | - |
Furthermore, the magnetic properties of metal complexes incorporating these radical ligands are central to their use in detectors. mdpi.comresearchgate.net By coordinating nitronyl nitroxide ligands with metal ions like manganese, cobalt, nickel, and copper, researchers create heterospin complexes with intriguing magnetic behaviors. mdpi.comresearchgate.net Techniques such as cantilever torque magnetometry (CTM) are used to probe the magnetic anisotropy of these materials, which is a critical parameter for their application in magnetic information storage and quantum computing. researchgate.net The synthesis of fluorinated pyrazolyl-substituted nitronyl nitroxides, for instance, is a strategy to fine-tune the magnetic interactions within these complexes. mdpi.comresearchgate.net
Actuator Technologies
The development of molecular actuators—devices that convert energy into mechanical motion—is another field where this compound derivatives show promise. mdpi.comresearchgate.net Although this area is less mature than sensing, the potential lies in the ability of radical-containing materials to change their physical or magnetic state in response to external stimuli like light, heat, or an electric field. This change can be harnessed to induce mechanical work on a micro or nanoscale. Research into materials like semicrystalline polymer-based twisted and coiled polymer actuators (TCPA) provides a framework for how molecular changes can lead to large-scale motion. researchgate.net The integration of switchable magnetic molecules derived from this compound into such polymer systems is a prospective route toward new classes of magnetically driven actuators.
Energy Conversion and Storage
In the realm of energy technologies, nitronyl nitroxide biradicals derived from this compound-1,3-diol are being actively investigated for their potential in radical-based batteries, electrical conductors, and spintronic devices. rsc.orgrsc.org These applications leverage the stable open-shell character of the radicals, which can facilitate electron transport and store charge.
Research has focused on synthesizing novel nitronyl nitroxide biradical systems with various π-conjugated bridges connecting the two radical centers. The nature of this bridge is critical as it controls the intramolecular magnetic exchange interaction (J) between the spins, determining whether the interaction is ferromagnetic or antiferromagnetic. rsc.orgrsc.org This control is essential for designing materials for spintronics, where information is encoded in electron spin.
Table 2: Magnetic Properties of Synthesized Nitronyl Nitroxide Biradicals Data highlights the tunable magnetic exchange based on the molecular bridge. rsc.orgrsc.org
| Biradical System (Based on Bridging Unit) | Magnetic Interaction Type | Key Research Finding |
|---|---|---|
| Dimethoxyphenyl-derivatives | Moderately Strong Antiferromagnetic | Demonstrates electron-donor substituents influencing spin-coupling. rsc.org |
| Pyrazole derivatives | Significantly Higher Exchange Coupling | Suggests strong intermolecular interactions are also at play. rsc.orgrsc.org |
| Acetylene (B1199291) derivatives | Moderately Strong Antiferromagnetic | Represents rigid and planar molecules for controlled spin coupling. rsc.org |
Moreover, functionalized nitronyl nitroxide radicals have been used to create self-assembling monolayers on ferromagnetic electrodes for use in spintronic devices. researchgate.net For example, a phosphonate-functionalized radical was successfully chemisorbed onto a lanthanum strontium manganite (LSMO) electrode, demonstrating a practical step toward integrating these organic radical-based materials into functional energy-efficient electronic devices. researchgate.net
Future Perspectives and Emerging Research Avenues
Development of Next-Generation Functionalized Imidazolidine (B613845) Systems
The core structure of 4,4,5,5-tetramethylimidazolidine offers a versatile scaffold for the synthesis of next-generation functionalized systems with tailored properties. Research is increasingly focused on introducing a wide array of functional groups to the imidazolidine ring, leading to compounds with enhanced catalytic activity, biological relevance, and material properties.
Recent synthetic strategies have enabled the creation of highly substituted and functionalized imidazolidine derivatives. For instance, novel domino reactions involving N-heterocyclic carbenes (NHCs) and aza-acetalization have yielded biologically relevant 5-hydroxy-imidazolidine-2-thione derivatives. rsc.org Other innovative approaches include the 1,3-dipolar cycloaddition of 1,3,5-triazinanes and aziridines, which provides a scalable route to various functionalized imidazolidine derivatives under mild conditions. organic-chemistry.org Copper-catalyzed reactions of N-sulfonylaziridines with N-alkylanilines have also proven effective for producing functionalized imidazolidines through a sequence of nucleophilic ring-opening, C-H functionalization, and C-N bond formation. organic-chemistry.org Furthermore, visible-light-promoted cycloadditions and tungsten-catalyzed cycloadditions are expanding the toolbox for creating imidazolidines with diverse and complex substitutions. organic-chemistry.org
A significant area of development lies in the synthesis of nitroxide radicals derived from this compound. These stable organic radicals are crucial as spin probes and labels in biological and materials science. mdpi.comsns.it The synthesis generally involves the condensation of 2,3-bis(hydroxyamino)-2,3-dimethylbutane with an aldehyde, followed by oxidation of the resulting this compound-1,3-diol derivative. rsc.orgrsc.org This method allows for the introduction of various functionalities onto the imidazolidine ring, thereby tuning the properties of the resulting nitronyl nitroxides. rsc.orgresearchgate.net
Advanced Hybrid Materials Incorporating Imidazolidine Scaffolds
The unique structural and electronic properties of this compound derivatives make them excellent building blocks for advanced hybrid materials. These materials often exhibit novel catalytic, magnetic, and optical properties.
Catalysis: Imidazolidine-based structures are integral to the design of highly efficient catalysts. They serve as precursors to N-heterocyclic carbenes (NHCs), which are powerful ligands in organometallic catalysis, including the well-known Grubbs catalysts used in olefin metathesis. wikipedia.org The development of water-soluble Grubbs catalysts, achieved by attaching polyethylene (B3416737) glycol chains to the imidazolidine group, highlights the adaptability of this scaffold for reactions in aqueous media. wikipedia.org Furthermore, imidazolidine derivatives are being incorporated into porous organic polymers (POPs) and covalent organic frameworks (COFs). mdpi.comrsc.org These materials offer high surface areas and tunable active sites, making them promising heterogeneous catalysts for a range of organic transformations, including C-C bond formations. mdpi.com Gold nanoparticles supported on imidazolium-based POPs have demonstrated enhanced catalytic activity in microfluidic reactors. rsc.org
Magnetic and Optical Materials: The nitronyl nitroxide derivatives of this compound are key components in the design of molecular magnetic materials. acs.orgmpg.de The ability to create biradical systems with controlled magnetic exchange interactions through conjugated bridging units opens up possibilities for developing novel organic magnets. rsc.org Research has shown that the magnetic properties of these materials can be finely tuned by modifying the linker between the radical centers. rsc.org Additionally, imidazolidine-based compounds are being explored for their potential in organic light-emitting diodes (OLEDs) and other luminescent materials. mpg.deresearchgate.net
Functional Polymers: The incorporation of the this compound moiety into polymer chains can impart specific functionalities. For example, copolymers containing 1-acryloyl-2,2,5,5-tetramethyl imidazolidine-4-one have been investigated for their potential as antibacterial materials. researchgate.net The versatility of the imidazolidine scaffold allows for its integration into various polymer architectures, leading to materials with tailored properties for applications in coatings, adhesives, and biomedical devices. researchgate.netnih.gov
Synergy of Experimental and Computational Methodologies
The combination of experimental techniques and computational modeling is proving to be a powerful strategy for understanding and predicting the properties of this compound derivatives. This synergistic approach accelerates the design of new molecules with desired functionalities.
Density functional theory (DFT) calculations are widely used to investigate the structural and electronic properties of these compounds, particularly the nitroxide radicals. mdpi.comsns.itarxiv.org Computational studies help in understanding the factors that influence the isotropic hyperfine coupling constants (HFCCs) of nitroxide radicals, which are crucial for their application as spin probes. acs.org For instance, the molecular electrostatic potential (MESP) at the nitrogen atom of the NO moiety has been identified as a robust descriptor for predicting the magnetic properties of nitroxide radicals. acs.org
Experimental techniques such as UV/Vis spectroscopy, combined with time-dependent DFT (TD-DFT) calculations, have been used to investigate the stability and reactivity of nitronyl nitroxide radicals under various conditions. rsc.org This integrated approach has provided valuable insights into the protonation and disproportionation reactions of these radicals. rsc.org Similarly, the combination of experimental data from techniques like Anisotropic Rotational-Echo-Detected (ARM) EPR with theoretical models allows for a detailed understanding of the magnetic anisotropy in metal-nitroxide compounds. researchgate.net This synergy between theory and experiment is crucial for the rational design of new functional materials based on the this compound scaffold. nih.gov
Addressing Challenges in Scale-Up and Industrial Applications
While the synthesis and properties of this compound derivatives are well-explored on a laboratory scale, their transition to industrial applications presents several challenges. Overcoming these hurdles is essential for realizing the full commercial potential of these compounds.
The synthesis of amines, including hindered amines like this compound, on an industrial scale often involves high temperatures and pressures, and can suffer from issues like catalyst deactivation and low selectivity. researchgate.net Reductive amination is a common industrial method, but for sterically hindered amines, the formation of the iminium intermediate can be difficult. nih.govrsc.org Developing more efficient and atom-economical catalytic systems is a key area of research to make the production of these compounds more sustainable and cost-effective. rsc.org
The scale-up of chemical processes, in general, requires careful consideration of factors such as process optimization, reproducibility, and regulatory compliance. worldpharmatoday.comidbs.comadebiotech.org For materials based on this compound, ensuring consistent product quality and performance at a larger scale is critical. worldpharmatoday.com This involves robust process analytical technology (PAT) to monitor and control critical parameters in real-time. worldpharmatoday.com Furthermore, the long-term stability of radical-based materials under operational conditions is a significant concern that needs to be addressed for their successful implementation in devices. acs.org The development of scalable and cost-effective purification methods is also crucial for industrial viability. nih.gov
Unexplored Reactivity and Novel Transformations
The rich chemistry of the this compound core and its derivatives continues to offer opportunities for discovering novel reactions and transformations. The nitroxide derivatives, in particular, exhibit versatile reactivity beyond their role as stable radicals.
The reversible redox cycle between the nitroxide, its corresponding hydroxylamine, and the N-oxoammonium cation allows these compounds to act as catalysts for a variety of oxidation reactions. rsc.orgresearchgate.net This has been exploited in the oxidation of alcohols, amines, and other functional groups. researchgate.net The ability of nitroxides to terminate radical cascade reactions by forming alkoxyamines, which can then be thermally cleaved to generate carbon-centered radicals, opens up avenues for new C-C and C-heteroatom bond-forming reactions. researchgate.net
Furthermore, the development of novel multicomponent reactions for the synthesis of complex imidazolidine structures is an active area of research. acs.org For example, a four-component synthesis of spiro-imidazolidines has been achieved using carbon nitride photocatalysis under visible light. acs.org The exploration of such novel reaction pathways will undoubtedly lead to the discovery of new imidazolidine-based molecules with unique properties and applications. The inherent stability of the tetramethyl-substituted ring also makes it a suitable platform for studying fundamental reaction mechanisms involving hindered amines and their radical counterparts. acs.org
Q & A
Q. What are the standard synthetic routes for 4,4,5,5-tetramethylimidazolidine derivatives?
The synthesis typically involves condensation reactions between dihydroxyamino precursors and aldehydes. For example, 2-(1H-Indol-3-yl)-4,4,5,5-tetramethylimidazolidine-1-oxyl 3-oxide is synthesized by reacting 2,3-dimethyl-2,3-bis(hydroxyamino)butane with 1H-indole-3-carbaldehyde in methanol under reflux, followed by oxidation and recrystallization from n-heptane/dichloromethane mixtures . Key considerations include stoichiometric ratios (e.g., 1:1 aldehyde-to-amine), inert atmospheres to prevent radical quenching, and purification via column chromatography or recrystallization.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound-based radicals?
- X-ray crystallography : Used to resolve the distorted imidazolidine ring geometry (e.g., dihedral angles of ~21.6° between indole and nitroxide moieties) and hydrogen-bonding networks stabilizing the crystal lattice .
- EPR spectroscopy : Critical for confirming radical stability and hyperfine coupling constants (e.g., isotropic g-values ~2.006 for nitroxide radicals) .
- FT-IR and UV-Vis : Detect functional groups (e.g., N–O stretching at ~1370 cm⁻¹) and electronic transitions in coordination complexes .
Q. How can researchers ensure the stability of this compound nitroxide radicals during storage?
Stability is maintained by:
- Storing compounds in amber vials at –20°C under inert gas (argon/nitrogen) to prevent oxidation.
- Leveraging intermolecular hydrogen bonds (e.g., C–H⋯O interactions in crystal packing) to reduce radical recombination .
- Avoiding prolonged exposure to light or moisture, which can degrade the nitroxide moiety .
Advanced Research Questions
Q. How does the this compound scaffold enhance the performance of UV absorbers in polymer stabilization?
The steric hindrance from tetramethyl groups prevents photodegradation by quenching excited-state species. For example, 2-hydroxybenzophenone derivatives incorporating this fragment exhibit improved UV absorption at 300–400 nm due to extended π-conjugation and reduced aggregation in polymer matrices . Researchers should evaluate photostability via accelerated weathering tests (e.g., QUV aging) and monitor carbonyl index changes using FT-IR.
Q. What strategies optimize metal coordination in this compound-derived ligands for magnetic materials?
- Ligand design : Introduce electron-withdrawing substituents (e.g., nitro groups) to enhance metal-binding affinity.
- Coordination chemistry : The nitroxide oxygen and adjacent nitrogen atoms act as chelation sites for transition metals (e.g., Mn²⁺, Cu²⁺), forming octahedral complexes with magnetic exchange interactions (J ≈ –5 cm⁻¹ for antiferromagnetic coupling) .
- Crystallographic analysis : Use SQUID magnetometry and single-crystal XRD to correlate coordination geometry with magnetic anisotropy .
Q. How to resolve contradictions in radical reactivity data during functionalization reactions?
Contradictions often arise from competing reaction pathways (e.g., radical dimerization vs. electrophilic substitution). To mitigate:
- Kinetic control : Optimize reaction temperature (e.g., 70°C for Staudinger-Bertozzi ligation) and stoichiometry to favor desired products .
- Byproduct analysis : Use LC-MS or GC-MS to identify side products (e.g., azide decomposition intermediates).
- Computational modeling : Employ DFT calculations to predict reaction barriers and transition states for nitroxide-mediated transformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
